molecular formula C22H20N4O2 B2647683 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile CAS No. 946277-54-9

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile

Cat. No.: B2647683
CAS No.: 946277-54-9
M. Wt: 372.428
InChI Key: YIWQUTLOXSKZHX-UHFFFAOYSA-N
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Description

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction of protected diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the protection and deprotection of functional groups, selective cyclization reactions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound has been shown to interact with enzymes and receptors, potentially inhibiting their activity. For example, it may act as an acetylcholinesterase inhibitor, thereby affecting neurotransmitter levels in the brain . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as an anticancer agent and its versatility in chemical synthesis make it a valuable compound for further research and development.

Properties

IUPAC Name

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-16-7-9-18(10-8-16)21(27)25-11-13-26(14-12-25)22-19(15-23)24-20(28-22)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWQUTLOXSKZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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